molecular formula C8H4N2 B1419759 3,6-Diethynylpyridazine CAS No. 160510-67-8

3,6-Diethynylpyridazine

Cat. No.: B1419759
CAS No.: 160510-67-8
M. Wt: 128.13 g/mol
InChI Key: XCRAORFORHHUPJ-UHFFFAOYSA-N
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Description

3,6-Diethynylpyridazine is an organic compound belonging to the pyridazine family, characterized by the presence of two ethynyl groups attached to the 3rd and 6th positions of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethynylpyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridazine derivatives.

    Functionalization: The introduction of ethynyl groups at the 3rd and 6th positions can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction involves the coupling of a halogenated pyridazine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

3,6-Diethynylpyridazine can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3,6-Diethynylpyridazine has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its derivatives have been investigated for their biological activities, including:

  • Antitumor Activity : Some studies have indicated that pyridazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The ability to inhibit tumor growth is attributed to their interaction with specific biological targets involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : Research has suggested that this compound and its derivatives possess antimicrobial activity against a range of pathogens. This property could be harnessed for developing new antibiotics or antifungal agents.
  • Inflammation Modulation : Compounds similar to this compound have been explored for their ability to modulate inflammatory responses. This application is particularly relevant in the context of chronic inflammatory diseases.

Materials Science

In materials science, this compound is being studied for its role in the development of advanced materials:

  • Polymer Chemistry : The compound can act as a building block for synthesizing polymers with unique properties. Its ethynyl groups allow for cross-linking reactions, leading to materials with enhanced thermal stability and mechanical strength.
  • Conductive Materials : Research has indicated that incorporating this compound into polymer matrices can improve electrical conductivity. This property is crucial for applications in electronics and energy storage devices.

Chemical Probes in Biological Studies

This compound serves as a useful chemical probe in biological research:

  • Fluorescent Labeling : The compound can be modified to include fluorescent tags, making it valuable for imaging studies in live cells. This application aids in understanding cellular processes and interactions at the molecular level.
  • Target Identification : In drug discovery, this compound can be employed to identify and validate biological targets through affinity labeling techniques. This approach helps elucidate the mechanisms of action of potential therapeutic agents.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of this compound derivatives against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Case Study 2: Polymer Synthesis

In another investigation, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited superior thermal properties and mechanical strength compared to traditional polymers, highlighting the potential for industrial applications.

Mechanism of Action

The mechanism of action of 3,6-Diethynylpyridazine and its derivatives depends on the specific application:

    Pharmacological Activity: It may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

    Material Science: Its conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylpyridazine: Similar structure but with methyl groups instead of ethynyl groups.

    3,6-Dichloropyridazine: Contains chlorine atoms at the 3rd and 6th positions.

    3,6-Dihydroxypyridazine: Contains hydroxyl groups at the 3rd and 6th positions.

Uniqueness

3,6-Diethynylpyridazine is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and as a precursor for various functionalized pyridazine derivatives.

Biological Activity

3,6-Diethynylpyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridazine ring with ethynyl groups at the 3 and 6 positions. This structural configuration is believed to contribute to its diverse biological activities.

2. Anti-inflammatory Effects

The anti-inflammatory properties of compounds in the pyridazine family have been explored in several studies. For example, tetramethylpyrazine has been noted for its ability to lower NADPH-oxidase activity in kidney cells, leading to reduced oxidative stress and inflammation . It is plausible that this compound may exhibit similar anti-inflammatory effects due to its structural characteristics.

3. Neuroprotective Potential

There is emerging evidence suggesting that pyridazine derivatives could possess neuroprotective properties. Research indicates that certain compounds can enhance GABAergic activity in the central nervous system, potentially aiding in cognitive function and offering therapeutic benefits for neurodegenerative diseases . Although direct studies on this compound are sparse, its structural analogs warrant further investigation in this area.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various pyrazine derivatives against Escherichia coli. The results indicated that certain compounds exhibited bactericidal activity at concentrations starting from 0.6%, with enhanced efficacy observed at higher concentrations . This suggests that this compound may also demonstrate similar antimicrobial properties.

Research Findings on Structural Activity Relationship

A detailed analysis of structure-activity relationships (SAR) among pyrazine derivatives has highlighted how modifications in chemical structure influence biological activity. The presence of ethynyl groups in this compound may enhance its interaction with biological targets compared to simpler pyrazines . Future research should focus on elucidating these interactions to better understand the compound's potential therapeutic applications.

Data Table: Comparative Biological Activities of Pyridazine Derivatives

Compound NameAntimicrobial ActivityAnti-inflammatory EffectsNeuroprotective Potential
2-EthylpyrazineEffective at nanomolar doses Inhibitory effects on inflammation pathways Enhances GABAergic activity
TetramethylpyrazineSignificant bactericidal activity Reduces oxidative stress in kidney cells Potential neuroprotective effects
This compound Under investigation Potentially similar effects Requires further study

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3,6-Diethynylpyridazine, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis is a preferred method for pyridazine derivatives due to reduced reaction times and improved yields. For this compound, a two-step approach can be employed:

Halogenation : Start with pyridazine derivatives (e.g., 3,6-dichloropyridazine) and substitute chlorine atoms with ethynyl groups using Sonogashira coupling.

Optimization : Use Pd(PPh₃)₄/CuI as catalysts, DMF as solvent, and maintain temperatures between 80–100°C under inert gas .

  • Key Variables : Microwave power (100–300 W), solvent polarity, and catalyst loading significantly affect reaction efficiency. Lower polarity solvents (e.g., THF) may reduce side reactions.

Q. How should researchers characterize the electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • UV-Vis Spectroscopy : Measure π→π* transitions in the 250–300 nm range to assess conjugation effects.
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electron density distribution .
  • Cyclic Voltammetry : Determine redox potentials in anhydrous acetonitrile (0.1 M TBAPF₆) to evaluate electron-withdrawing/donating effects of ethynyl groups .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods for all synthetic steps due to potential release of toxic acetylene gas.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : Keep under argon at –20°C in amber glass vials to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in medicinal chemistry?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives by replacing ethynyl groups with halogens, amines, or aryl groups via cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological Assays : Test derivatives for target binding (e.g., kinase inhibition) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects with activity .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical bonding interactions (e.g., hydrogen bonds with pyridazine N-atoms) .

Q. What strategies resolve contradictions in reported catalytic activities of this compound-based complexes?

  • Methodological Answer :

  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., solvent purity, catalyst pre-treatment).
  • Advanced Characterization : Use XPS to verify oxidation states of metal catalysts and EPR to detect radical intermediates .
  • Meta-Analysis : Cross-reference data from PubChem and NIST databases to identify outliers or context-dependent trends (e.g., pH sensitivity) .

Q. How can this compound be integrated into functional materials, and what analytical methods validate performance?

  • Methodological Answer :

  • Polymer Synthesis : Incorporate into poly(arylene ether)s via polycondensation (e.g., with bisphenol A) to enhance thermal stability. Monitor reaction via FT-IR for C≡C bond retention .
  • Material Testing :
  • TGA/DSC : Measure decomposition temperatures (Td > 300°C) and glass transition temperatures (Tg).
  • Electrochemical Impedance Spectroscopy : Assess conductivity in thin-film configurations .

Q. What in vivo models are suitable for evaluating the neuroprotective effects of this compound analogs?

  • Methodological Answer :

  • Stroke Models : Use middle cerebral artery occlusion (MCAO) in mice. Administer analogs (10 mg/kg, i.p.) at 0, 24, and 48 hours post-occlusion.
  • Outcome Metrics : Quantify infarct volume via MRI and assess motor function with rotarod tests. Validate TNF-α suppression via ELISA of brain homogenates .
  • Controls : Include TNFR knockout mice to isolate TNF-dependent mechanisms .

Properties

IUPAC Name

3,6-diethynylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-3-7-5-6-8(4-2)10-9-7/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRAORFORHHUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,6-Diethynylpyridazine
3,6-Diethynylpyridazine
3,6-Diethynylpyridazine
3,6-Diethynylpyridazine

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